
7H-purine-6-sulfonic Acid
説明
7H-purine-6-sulfonic Acid, also known by its CAS number 25023-39-6, is a chemical compound with the molecular formula C5H4N4O3S . The molecule contains a total of 17 atoms, including 4 Hydrogen atoms, 5 Carbon atoms, 4 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 18 bonds .
Synthesis Analysis
The synthesis of this compound or similar compounds involves reactions with sulfonylchloride or sulfonamides . For instance, the reaction of 6-chloropurine with hydroxylamine-O-sulfonic acid (HOSA) provided a compound which can be regarded as a secondary metabolite of ultimate mutagen 6-hydroxylaminopurine .Molecular Structure Analysis
The this compound molecule contains a total of 18 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 sulfonic (thio-/dithio-) acid, 1 Imidazole, and 1 Pyrimidine .Chemical Reactions Analysis
Sulfonic acids, like this compound, are very strong acids (pKa -7). The conjugate bases of sulfonic acids are called sulfonate anions and are resonance stabilized, making them good leaving groups .科学的研究の応用
Electrochemical Reduction and Analytical Applications
7H-purine-6-sulfonic acid demonstrates significant potential in electrochemical studies. McAllister and Dryhurst (1971) explored its electrochemical reduction, revealing its conversion to various reduced forms such as 1,6-dihydropurine and 1,2,3,6-tetrahydropurine under varying pH conditions. This study indicates the acid's utility in understanding electrochemical behaviors of sulfur-containing purines, which can be applied in analytical chemistry for sensitive identification of compounds (McAllister & Dryhurst, 1971).
Chromatographic Behavior
Lepri, Desideri, and Coas (1972) examined the chromatographic behavior of purines, including this compound, on various ion exchangers. This study provides insights into the retention mechanisms of these compounds, which is crucial for chromatographic separation and analysis in biochemical and pharmaceutical research (Lepri, Desideri, & Coas, 1972).
Cancer Research and Angiogenesis Inhibition
In the realm of cancer research, Xu et al. (2014) synthesized N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides, revealing their potential as protein kinase and angiogenesis inhibitors. This research underscores the therapeutic potential of this compound derivatives in developing new cancer treatments (Xu et al., 2014).
Antitumor Activity in Mice
The antitumor activity of sulfinosine congeners, which include N9-alkylpurines and purine ribonucleosides synthesized from this compound, has been demonstrated in mice by Hanna et al. (1994). These compounds showed significant reduction in body burdens of leukemia cells, highlighting the acid's importance in developing new chemotherapeutic agents (Hanna et al., 1994).
Supramolecular Chemistry
Tamilselvi and Muthiah (2011) explored the supramolecular patterns in benzyladeninium p-toluenesulfonate, a derivative of this compound. This study contributes to the understanding of molecular interactions and crystal structures, which is crucial in the field of supramolecular chemistry (Tamilselvi & Muthiah, 2011).
将来の方向性
Research into purine derivatives, including 7H-purine-6-sulfonic Acid, is ongoing due to their interesting pharmacological properties . Future directions may include further exploration of their synthesis, properties, and potential applications in various fields, including biochemistry and medicine .
作用機序
Target of Action
Purine analogs, which 7h-purine-6-sulfonic acid is a part of, have been known to exhibit biological cytotoxic activities . They can be used as anticancer, antibacterial, antiviral, antifungal, antiparasitic, and antitubercular agents .
Mode of Action
It has been suggested that purine-6-sulfenic acid, a related compound, binds directly to hepatic microsomal protein . This suggests a possible involvement of this compound in metabolic activation and tissue binding.
Biochemical Pathways
They are basic components of nucleotides involved in cell proliferation, and impaired purine metabolism is associated with the progression of various diseases . The de novo biosynthesis of purine depends on six enzymes that catalyze the conversion of phosphoribosylpyrophosphate to inosine 5′-monophosphate .
Result of Action
Given its potential as a purine analog, it may have a range of effects depending on the target, including cytotoxic activities .
生化学分析
Biochemical Properties
7H-purine-6-sulfonic acid participates in several biochemical reactions, primarily due to its structural similarity to other purine derivatives. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as a substrate or inhibitor for enzymes involved in purine metabolism, such as xanthine oxidase and xanthine dehydrogenase . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of purine receptors, which are involved in cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that it can have lasting effects on cellular function, with potential implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to purine metabolism. It interacts with enzymes such as xanthine oxidase and xanthine dehydrogenase, influencing the production and degradation of purine metabolites . These interactions can affect metabolic flux and the levels of various metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its effects on cellular function.
特性
IUPAC Name |
7H-purine-6-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3S/c10-13(11,12)5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,10,11,12)(H,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFCVRHLGQURSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422381 | |
| Record name | 7H-purine-6-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25023-39-6 | |
| Record name | 7H-purine-6-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


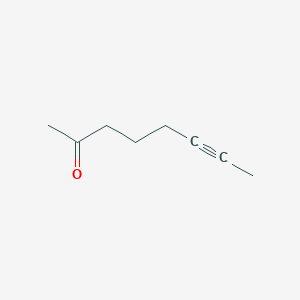
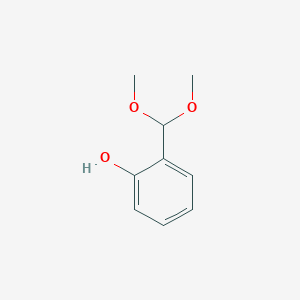
![7-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3050227.png)
![5h-Pyrrolo[3,2-c:4,5-c']dipyridine](/img/structure/B3050228.png)
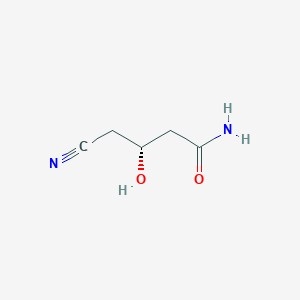
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(methanesulfonyl)-L-alanine](/img/structure/B3050230.png)

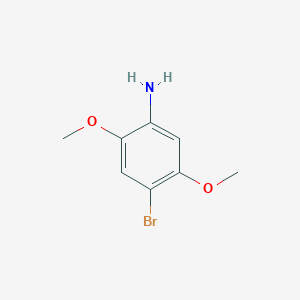
![N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3050233.png)
![Benzo[b]thiophen-3-yl acetate](/img/structure/B3050236.png)
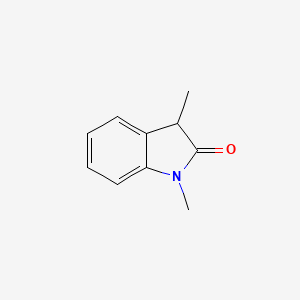
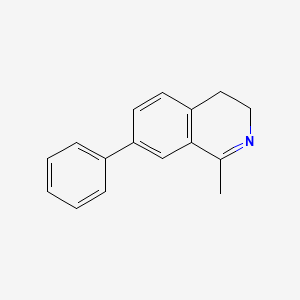
![Pyrido[1,2-a]benzimidazole](/img/structure/B3050246.png)
![Pyrimido[1,2-a]benzimidazole](/img/structure/B3050247.png)
